molecular formula C10H11NO2S2 B2448073 Methyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate CAS No. 588695-55-0

Methyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate

Cat. No. B2448073
M. Wt: 241.32
InChI Key: WZQCDDFWOUZGLV-UHFFFAOYSA-N
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Patent
US09034907B2

Procedure details

The compound was synthesized starting from methyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate (0.010 g. 0.04 mmol) and 3-(1H-imidazol-1-yl)propan-1-amine (0.005 g, 0.04 mmol) as described above.

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:4]([C:12]([O:14]C)=O)=[C:5]([N:9]=[C:10]=[S:11])[S:6][C:7]=1[CH3:8])[CH3:2].[N:16]1([CH2:21][CH2:22][CH2:23][NH2:24])[CH:20]=[CH:19][N:18]=[CH:17]1>>[CH2:1]([C:3]1[C:4]2[C:12](=[O:14])[N:24]([CH2:23][CH2:22][CH2:21][N:16]3[CH:20]=[CH:19][N:18]=[CH:17]3)[C:10](=[S:11])[NH:9][C:5]=2[S:6][C:7]=1[CH3:8])[CH3:2]

Inputs

Step One
Name
Quantity
0.01 g
Type
reactant
Smiles
C(C)C=1C(=C(SC1C)N=C=S)C(=O)OC
Step Two
Name
Quantity
0.005 g
Type
reactant
Smiles
N1(C=NC=C1)CCCN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was synthesized

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.